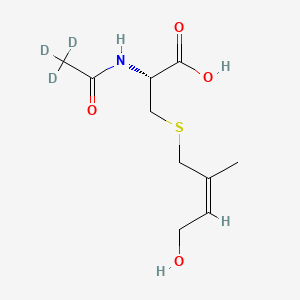
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is a biochemical compound with the molecular formula C10H17NO4S and a molecular weight of 247.31. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while reduction can yield thiols .
Applications De Recherche Scientifique
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function due to its role in proteomics research.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of pharmaceuticals and other biochemical products
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their structure and function. This modification can influence various cellular processes, including signal transduction and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant used in various therapeutic applications.
S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine: A related compound with similar biochemical properties.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. This uniqueness makes it valuable for specialized research applications in proteomics and other fields .
Propriétés
Formule moléculaire |
C10H17NO4S |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(2R)-3-[(Z)-4-hydroxy-2-methylbut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C10H17NO4S/c1-7(3-4-12)5-16-6-9(10(14)15)11-8(2)13/h3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b7-3-/t9-/m0/s1/i2D3 |
Clé InChI |
DYNVIOHFLMIYFE-LWIFFADISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C(=C\CO)/C)C(=O)O |
SMILES canonique |
CC(=CCO)CSCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


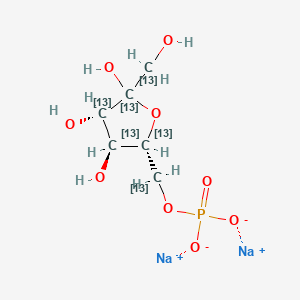
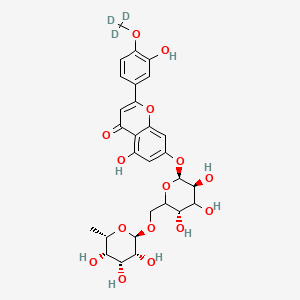
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)

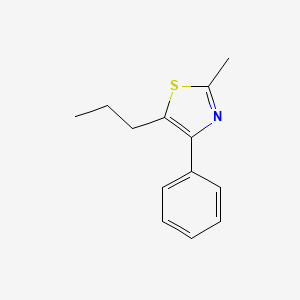
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
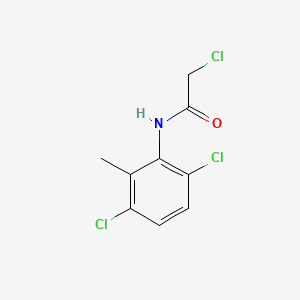
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

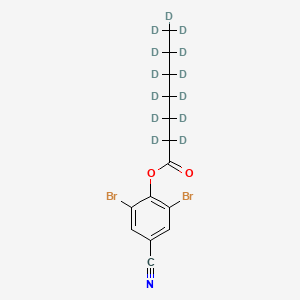
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
